Tagpp

Description

BenchChem offers high-quality Tagpp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tagpp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

72209-11-1 |

|---|---|

Molecular Formula |

C26H30N2O12 |

Molecular Weight |

562.5 g/mol |

IUPAC Name |

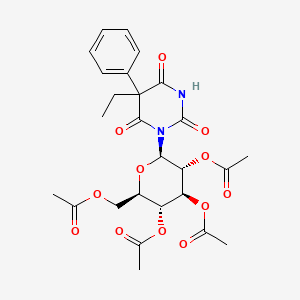

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C26H30N2O12/c1-6-26(17-10-8-7-9-11-17)23(33)27-25(35)28(24(26)34)22-21(39-16(5)32)20(38-15(4)31)19(37-14(3)30)18(40-22)12-36-13(2)29/h7-11,18-22H,6,12H2,1-5H3,(H,27,33,35)/t18-,19-,20+,21-,22-,26?/m1/s1 |

InChI Key |

JOHOCAZCFNMEFA-KWVHEEFFSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3 |

Isomeric SMILES |

CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3 |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3 |

Synonyms |

1-(2,3,4,6-tetraacetyl-beta-D-glucopyranosyl)phenobarbital TAGPP |

Origin of Product |

United States |

The Core of TagP: A Technical Guide to its Mechanism and Role in Acinetobacter baumannii Virulence

For Immediate Release

This technical guide provides an in-depth analysis of the TagP protein, a critical virulence factor in the opportunistic human pathogen Acinetobacter baumannii. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial pathogenesis and the development of novel antimicrobial agents.

Introduction to TagP

TagP is a PAAR-domain (Proline-Alanine-Alanine-Arginine repeats) containing protein in Acinetobacter baumannii.[1][2] While many PAAR proteins are associated with the Type VI Secretion System (T6SS), a molecular weapon used by bacteria to compete with other microbes, TagP in A. baumannii strain ATCC 17978 is encoded by a gene located outside the core T6SS locus.[1][2] Research indicates that TagP plays a significant role in the overall fitness and virulence of A. baumannii through mechanisms that appear to be independent of the T6SS-mediated antagonistic functions.[1][2]

Mechanism of Action

The primary mechanism of action of TagP is centered on its contribution to the fitness and virulence of A. baumannii. Deletion of the tagP gene leads to significant impairments in several key phenotypes associated with pathogenicity.[1][2]

Role in Biofilm Formation

TagP is crucial for the formation of biofilms by A. baumannii.[1] Strains lacking a functional tagP gene exhibit a significant reduction in their ability to form biofilms on abiotic surfaces.[1] This is a critical virulence attribute, as biofilm formation protects the bacteria from the host immune system and antibiotic treatment.

Contribution to Motility and Adhesion

The protein is also involved in surface-related motility and adherence to eukaryotic cells. A tagP null mutant strain shows impaired surface motility and a reduced capacity to adhere to host cells, which are essential early steps in the infection process.[2]

Involvement in Stress Tolerance

TagP contributes to the bacterium's ability to withstand various environmental stresses. Studies have shown that the absence of TagP renders A. baumannii more susceptible to oxidative stress (e.g., hydrogen peroxide) and acidic conditions.[1]

Impact on Virulence

In vivo studies using the Galleria mellonella (greater wax moth) infection model have demonstrated that the absence of TagP attenuates the virulence of A. baumannii.[2] Furthermore, the tagP mutant shows reduced survival in the presence of serum, indicating a role in evading the host's complement system.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the function of TagP.

| Phenotype | Wild-Type Strain | ΔtagP Mutant Strain | Complemented Strain (ΔtagP::com) | Reference |

| Biofilm Formation (Crystal Violet Staining, OD595) | Significantly higher | Significantly lower | Restored to wild-type levels | [1] |

| Surface Motility | Present | Impaired | Restored | [2] |

| Adherence to A549 cells (%) | ~100% (normalized) | Significantly reduced | Restored | [1] |

| Survival in 20 mM H2O2 (%) | ~60% | ~20% | Restored | [1] |

| Survival at pH 3.5 (%) | ~40% | ~10% | Restored | [1] |

| Virulence (G. mellonella survival) | Lower survival | Higher survival | Similar to wild-type | [2] |

Note: The values presented are approximate and intended for comparative purposes. Please refer to the cited literature for precise data and statistical analysis.

Signaling and Regulatory Effects

While a complete signaling pathway involving TagP has not been fully elucidated, transcriptomic and proteomic analyses have provided initial insights into its regulatory role.

The absence of TagP leads to significant changes in the expression of numerous genes and proteins.[1][2] Notably, the histone-like nucleoid structuring protein (H-NS) is significantly upregulated in the tagP null mutant at both the mRNA and protein levels.[1][2] H-NS is a global gene regulator in bacteria, often involved in silencing the expression of virulence genes. The upregulation of H-NS in the absence of TagP suggests that TagP may directly or indirectly suppress H-NS expression, thereby de-repressing a suite of genes required for virulence.

The downstream effects of this altered regulation include the downregulation of genes involved in glycometabolism and ribosomal functions, and the upregulation of genes associated with amino acid metabolism.[1]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize TagP function.

Construction of tagP Null Mutant and Complemented Strains

-

Gene Inactivation: The tagP gene in A. baumannii ATCC 17978 is inactivated by homologous recombination using a suicide vector containing the tagP gene disrupted by a resistance cassette.

-

Selection: Successful recombinants are selected based on antibiotic resistance and confirmed by PCR and sequencing.

-

Complementation: The wild-type tagP gene is cloned into a shuttle vector and introduced into the null mutant to create the complemented strain.

Biofilm Formation Assay

-

Bacterial Culture: Strains are grown overnight in Luria-Bertani (LB) broth.

-

Inoculation: The overnight cultures are diluted and added to the wells of a polystyrene microtiter plate.

-

Incubation: The plate is incubated statically at 28°C for 72 hours.

-

Staining: The wells are washed with phosphate-buffered saline (PBS), and the adherent biofilms are stained with 0.1% crystal violet.

-

Quantification: The stained biofilms are solubilized with ethanol, and the absorbance is measured at 595 nm.

Cell Adhesion Assay

-

Cell Culture: Human lung adenocarcinoma epithelial cells (A549) are grown to confluence in cell culture plates.

-

Bacterial Infection: The A549 cell monolayers are infected with the A. baumannii strains at a specified multiplicity of infection (MOI).

-

Incubation: The infection is allowed to proceed for a set time (e.g., 2 hours) at 37°C in a 5% CO2 atmosphere.

-

Washing and Lysis: The wells are washed to remove non-adherent bacteria, and the A549 cells are lysed to release the internalized and adherent bacteria.

-

Quantification: The number of adherent bacteria is determined by serial dilution and plating of the cell lysates to count colony-forming units (CFUs).

Conclusion and Future Directions

TagP is a multifaceted protein that significantly contributes to the virulence of Acinetobacter baumannii. Its role in biofilm formation, motility, stress resistance, and host cell interaction makes it a compelling target for the development of novel anti-virulence therapies. The apparent independence of its function from the T6SS suggests a unique regulatory mechanism that warrants further investigation. Future research should focus on elucidating the precise signaling cascade through which TagP exerts its effects, including the identification of its direct interaction partners and the full spectrum of genes regulated by the TagP-H-NS axis. A deeper understanding of the molecular mechanisms of TagP will be instrumental in designing strategies to disarm this formidable pathogen.

References

A Technical Guide to the Discovery, Origin, and Significance of Tumor-Associated Glycoprotein 72 (TAG-72)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor-Associated Glycoprotein 72 (TAG-72) is a high-molecular-weight, mucin-like glycoprotein that has become a significant biomarker in oncology, particularly for adenocarcinomas. Its discovery in the 1980s, facilitated by hybridoma technology, led to the development of specific monoclonal antibodies that have paved the way for novel diagnostic assays and therapeutic strategies. This document provides a comprehensive overview of the seminal research leading to the identification of TAG-72, its biochemical characteristics, the experimental methodologies used for its characterization, and its functional role in cancer pathogenesis. Quantitative data on its expression across various malignancies are presented, and key experimental and signaling pathways are visualized to offer a clear, technical understanding of this important oncoprotein.

Discovery and Origin of TAG-72

The discovery of TAG-72 is intrinsically linked to the advent of monoclonal antibody technology. In the mid-1980s, researchers sought to identify novel tumor-specific antigens by generating murine monoclonal antibodies against human cancer cells.[1]

1.1 The B72.3 Monoclonal Antibody: The breakthrough came with the development of the murine IgG1 monoclonal antibody (MAb) designated B72.3.[2][3] This antibody was generated by immunizing mice with a membrane-enriched fraction from a liver metastasis of a human breast carcinoma.[4][5] The resulting hybridomas were screened for clones producing antibodies that selectively bound to carcinoma cells with minimal reactivity to normal adult tissues.[2][3] MAb B72.3 demonstrated strong reactivity against a wide range of adenocarcinomas, including colorectal, gastric, ovarian, and non-small cell lung cancer.[1][2]

1.2 Identification of the TAG-72 Antigen: The antigen recognized by MAb B72.3 was named Tumor-Associated Glycoprotein 72 (TAG-72).[6][7] Initial characterization revealed it to be a glycoprotein complex with a very high molecular weight, exceeding 1,000 kDa.[1][8] This immense size is attributed to extensive O-linked glycosylation, a characteristic feature of mucins.[1][6][7] Further studies using the human colon carcinoma cell line LS-174T, which highly expresses the antigen, allowed for its purification and more detailed biochemical analysis.[6][8]

1.3 The Sialyl-Tn Epitope: Subsequent research identified the primary epitope recognized by MAb B72.3 as a carbohydrate structure known as the sialyl-Tn (sTn) antigen.[1][9][10] The sTn antigen is a truncated O-glycan, specifically N-acetylgalactosamine (GalNAc) alpha-O-linked to a serine or threonine residue, which is then sialylated at the 6-position (Neu5Acα2-6GalNAcα-O-Ser/Thr).[9][10] This structure arises from aberrant glycosylation pathways in cancer cells, where the synthesis of longer, more complex O-glycans is halted.[9][11] The expression of sTn is a hallmark of many epithelial cancers and is associated with poor prognosis and increased metastatic potential.[9][10]

Experimental Protocols

The discovery and characterization of TAG-72 relied on several key experimental methodologies.

2.1 Monoclonal Antibody Production (Hybridoma Technology) The protocol for generating the B72.3 antibody is a classic example of hybridoma technology.

-

Immunization: BALB/c mice are immunized with an immunogen, in this case, a membrane-enriched fraction of a human mammary carcinoma metastasis.[2][3] This process involves multiple injections over several weeks to elicit a strong humoral immune response.

-

Cell Fusion: Spleen cells (splenocytes) from the immunized mouse, which contain antibody-producing B-cells, are harvested and fused with immortal myeloma cells (a type of cancerous B-cell). This fusion is typically induced by polyethylene glycol (PEG).

-

Selection: The fused cells are cultured in a selective medium, such as HAT medium (hypoxanthine-aminopterin-thymidine), which allows only the hybridoma cells (fused splenocyte and myeloma cells) to survive. Unfused myeloma cells cannot survive in this medium, and unfused splenocytes have a limited lifespan.

-

Screening and Cloning: The supernatant from each hybridoma culture is screened for the presence of antibodies that bind to the target antigen (e.g., using an ELISA against carcinoma cell extracts). Hybridomas producing the desired antibody are then subcloned via limiting dilution to ensure that the cell line is monoclonal, originating from a single parent cell.

2.2 Antigen Purification by Affinity Chromatography To purify TAG-72, an affinity column is prepared using the B72.3 monoclonal antibody.

-

Column Preparation: Purified MAb B72.3 is covalently coupled to a solid support matrix, such as Sepharose beads.

-

Sample Loading: A solubilized extract from a TAG-72-rich source, like the LS-174T colon cancer xenograft, is passed over the antibody-coupled column.[6][7]

-

Binding and Washing: The TAG-72 antigen specifically binds to the immobilized B72.3 antibodies. The column is then washed extensively with buffer to remove all non-specifically bound proteins.

-

Elution: The bound TAG-72 is eluted from the column by changing the buffer conditions to disrupt the antigen-antibody interaction, typically by using a low pH buffer or a chaotropic agent. The eluted fractions containing purified TAG-72 are collected and neutralized.

2.3 Immunoassay for TAG-72 Detection (CA 72-4 Assay) The quantitative measurement of TAG-72 in patient serum is performed using a solid-phase, two-site sandwich immunoassay, commonly known as the CA 72-4 assay.[12] This assay utilizes two different monoclonal antibodies that recognize distinct epitopes on the TAG-72 molecule, often B72.3 and a second-generation antibody like CC49.[13]

-

Principle: A "capture" antibody (e.g., B72.3) is immobilized on a solid phase (like a microtiter well or a magnetic microparticle).[14][15]

-

Incubation: The patient's serum sample is added to the well. If TAG-72 is present, it will be captured by the immobilized antibody.

-

Detection: A second "detector" antibody (e.g., CC49), which is conjugated to a signaling molecule (like an enzyme such as horseradish peroxidase or a chemiluminescent label), is added.[14][13] This antibody binds to a different site on the captured TAG-72 molecule, forming a "sandwich."

-

Signal Generation: After washing away unbound detector antibody, a substrate is added. The enzyme or label on the detector antibody generates a measurable signal (e.g., color change, light emission) that is directly proportional to the concentration of TAG-72 in the sample.[12][14]

Quantitative Data Presentation

TAG-72 expression is rarely detected in normal adult tissues (with the exception of secretory endometrium), but is frequently overexpressed in various adenocarcinomas.[2][16]

Table 1: Expression of TAG-72 in Malignant Tissues

| Cancer Type | % Positive Cases (Immunohistochemistry) | Reference(s) |

|---|---|---|

| Colorectal Adenocarcinoma | >90% | [5] |

| Gastric Cancer | ~80-90% | [1] |

| Ovarian Carcinoma (Epithelial) | 77% (Primary), 71% (Metastatic) | [17][18] |

| Breast Carcinoma (Invasive Ductal) | 84% | [5] |

| Non-Small Cell Lung Carcinoma | 96% | [5] |

| Pancreatic Cancer | High incidence noted | [1][19] |

| Endometrial Cancer | High incidence noted |[1] |

Note: Percentages can vary based on the specific monoclonal antibody used, detection method, and patient cohort.

Table 2: Clinical Utility of Serum CA 72-4 Assay

| Parameter | Description | Reference(s) |

|---|---|---|

| Primary Use | Monitoring for recurrence and therapeutic response in gastric and ovarian cancers. | [14][15] |

| Gastric Cancer | Used for diagnosis and monitoring. High preoperative levels can predict recurrence. | [1][14] |

| Ovarian Cancer | Used for monitoring, especially in cases where CA-125 is not elevated. | [14][15] |

| Colorectal Cancer | Can be used in combination with CEA for improved diagnostic sensitivity. | [13] |

| Reference Value | Typically < 6.0 - 7.0 U/mL in healthy individuals, though this varies by assay manufacturer. |[12] |

Visualizations: Workflows and Pathways

Experimental Workflow

References

- 1. Tumor-associated glycoprotein 72 - Wikipedia [en.wikipedia.org]

- 2. Generation and characterization of B72.3 second generation monoclonal antibodies reactive with the tumor-associated glycoprotein 72 antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. neobiotechnologies.com [neobiotechnologies.com]

- 5. TAG-72 Antibody (B72.3) (NBP2-29412): Novus Biologicals [novusbio.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Survival Advantage Following TAG-72 Antigen-Directed Cancer Surgery in Patients With Colorectal Carcinoma: Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Sialyl-Tn in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Sialyl-Tn in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sialyl-Tn in Cancer: (How) Did We Miss the Target? | MDPI [mdpi.com]

- 12. epitopediagnostics.com [epitopediagnostics.com]

- 13. academic.oup.com [academic.oup.com]

- 14. drg-diagnostics.de [drg-diagnostics.de]

- 15. sceti.co.jp [sceti.co.jp]

- 16. B72.3 [neogenomics.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Tumor-associated glycoprotein (TAG-72) in ovarian carcinomas defined by monoclonal antibody B72.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new TAG-72 cancer marker peptide identified by phage display - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of TAGAP: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-Cell Activation RhoGTPase Activating Protein (TAGAP) is a critical regulator of immune responses, playing a pivotal role in both innate and adaptive immunity. This protein, encoded by the TAGAP gene, is predominantly expressed in leukocytes and functions as a Rho GTPase-activating protein (GAP). By converting Rho GTPases to their inactive, GDP-bound state, TAGAP influences a range of cellular processes including cytoskeletal dynamics, cell migration, and phagocytosis.[1] Genetic variants in TAGAP have been associated with a predisposition to several autoimmune and infectious diseases, including multiple sclerosis, rheumatoid arthritis, celiac disease, and candidemia, highlighting its importance in maintaining immune homeostasis.[2][3] This guide provides an in-depth overview of the core principles of TAGAP, its signaling pathways, and the experimental methodologies used to study its function.

Core Function and Mechanism of Action

TAGAP is a member of the Rho GAP superfamily.[1][2] Its primary biochemical function is to accelerate the intrinsic GTP hydrolysis of Rho family GTPases, thereby inactivating them. This regulation of Rho GTPase activity is central to its role in modulating the immune response.

The Dectin-1 Signaling Pathway: A Central Role for TAGAP

A key signaling cascade where TAGAP plays an indispensable role is the Dectin-1 pathway, which is crucial for the innate immune response to fungal pathogens.[3][4][5] Upon recognition of fungal β-glucans, the C-type lectin receptor Dectin-1 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the differentiation of T helper 17 (Th17) cells.[3][4][5]

The sequence of events in this pathway is as follows:

-

Ligand Recognition: Dectin-1 on the surface of myeloid cells (e.g., macrophages and dendritic cells) binds to β-glucans present on fungal cell walls.

-

Syk Activation: This binding event leads to the phosphorylation and activation of the spleen tyrosine kinase (Syk).

-

EPHB2 Phosphorylation: Activated Syk then phosphorylates the ephrin type-B receptor 2 (EPHB2).

-

TAGAP Phosphorylation: Phosphorylated EPHB2, in turn, phosphorylates TAGAP at a specific tyrosine residue, Y310.[3][5]

-

CARD9 Recruitment: This phosphorylation event is critical as it enables TAGAP to act as an adaptor protein, recruiting the caspase recruitment domain-containing protein 9 (CARD9) to the signaling complex.[3][4][5]

-

Downstream Signaling: The formation of this complex initiates downstream signaling cascades, including the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4]

-

Cytokine Production: Activation of these pathways leads to the transcription and secretion of pro-inflammatory cytokines such as IL-6, IL-12, and IL-23, which are essential for antifungal immunity and Th17 differentiation.[4][5]

Defects in this pathway due to TAGAP deficiency result in impaired antifungal responses and increased susceptibility to fungal infections.[3][5]

Experimental Protocols

The study of TAGAP function relies on a variety of standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments cited in TAGAP research.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis

This protocol is used to investigate the interaction between TAGAP and its binding partners, such as EPHB2 and CARD9.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Antibody specific to the "bait" protein (e.g., anti-TAGAP).

-

Protein A/G magnetic beads.

-

Wash Buffer (e.g., PBST: Phosphate-Buffered Saline with 0.1% Tween-20).

-

Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

Primary and secondary antibodies for western blot analysis.

Procedure:

-

Cell Lysis:

-

Culture and treat cells as required for the experiment.

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a fresh tube.

-

Add the primary antibody against the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant and wash the beads three to five times with ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes.

-

Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute and denature the proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the bait protein and its putative interacting partners.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This method is employed to quantify the mRNA expression levels of TAGAP and downstream target genes.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit).

-

cDNA synthesis kit (e.g., SuperScript III First-Strand Synthesis System).

-

SYBR Green or TaqMan qPCR master mix.

-

Gene-specific primers for TAGAP and a reference gene (e.g., GAPDH).

-

qPCR instrument.

Procedure:

-

RNA Extraction:

-

Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect the expression levels of total and phosphorylated TAGAP and other signaling proteins.

Materials:

-

Cell Lysis Buffer (as in Co-IP).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and buffers.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-TAGAP, anti-phospho-TAGAP Y310).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction and Quantification:

-

Prepare cell lysates as described in the Co-IP protocol.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Data Presentation

Quantitative data from experiments studying TAGAP function can be summarized for clear comparison.

| Experiment Type | Cell/Tissue Type | Treatment/Condition | Target Measured | Result (Example) | Reference |

| GTPase Activity Assay | Recombinant Protein | E147K variant vs. Wild-Type | Vmax of GTP hydrolysis | ~14% increase with K147 variant | [1] |

| Quantitative PCR | Bone Marrow-Derived Macrophages (BMDMs) | Curdlan stimulation | Il6 mRNA expression | Significant increase in wild-type vs. TAGAP-deficient | [4] |

| Western Blot (Phosphorylation) | THP-1 cells | Heat-killed C. albicans stimulation | Phosphorylation of p38 MAPK | Markedly reduced in TAGAP knockdown cells | [4] |

| Flow Cytometry (T-cell Differentiation) | Mouse Lymph Nodes | In vivoC. albicans infection | Percentage of Th17 cells | Significantly reduced in TAGAP-deficient mice | [3][5] |

Visualizations

TAGAP in the Dectin-1 Signaling Pathway

Caption: The Dectin-1 signaling pathway illustrating the central role of TAGAP.

Experimental Workflow: Co-Immunoprecipitation

Caption: A generalized workflow for a co-immunoprecipitation experiment.

References

- 1. TAGAP restrains myeloid and T cell activation in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. TAGAP instructs Th17 differentiation by bridging Dectin activation to EPHB2 signaling in innate antifungal response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.mpg.de [pure.mpg.de]

- 5. TAGAP instructs Th17 differentiation by bridging Dectin activation to EPHB2 signaling in innate antifungal response - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Research Areas for TAG-4, a Novel Modulator of the Hippo-YAP/TAZ Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising research landscape surrounding TAG-4, a hypothetical novel therapeutic agent targeting the Hippo-YAP/TAZ signaling pathway. The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is a key driver in the development and progression of various cancers.[1] This document provides an in-depth overview of potential research areas, key experimental protocols, and quantitative data to guide the exploration of TAG-4 as a potential cancer therapeutic.

Core Research Area: The Hippo-YAP/TAZ Signaling Pathway

The Hippo signaling cascade is a tumor-suppressive pathway that ultimately controls the activity of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[2][3] In its active state, the Hippo pathway phosphorylates and inactivates YAP/TAZ, leading to their cytoplasmic retention and degradation.[4] When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind with TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[4][5]

The overexpression and nuclear localization of YAP/TAZ are common features in many human cancers, including lung, colorectal, and pancreatic cancer, making this pathway a highly attractive target for therapeutic intervention.[1] TAG-4 is conceptualized as a small molecule inhibitor designed to disrupt the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of oncogenic target genes.

Potential Research Areas for TAG-4 Application

The development of TAG-4 as a clinical candidate requires a multi-faceted research approach. The following areas represent critical avenues of investigation:

-

Biochemical and Structural Characterization of the TAG-4-TEAD Interaction: Elucidating the precise binding mode of TAG-4 to TEAD transcription factors is fundamental. This research will inform structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity.

-

In Vitro Cellular Activity Profiling: A comprehensive assessment of TAG-4's effects on cancer cell lines with known Hippo pathway dysregulation is essential. This includes evaluating its impact on cell viability, proliferation, apoptosis, and migration.

-

Target Engagement and Biomarker Development: Developing robust assays to measure the extent to which TAG-4 engages its target (TEAD) in cells and in vivo is crucial for establishing a therapeutic window. Furthermore, identifying pharmacodynamic biomarkers to monitor the biological effects of TAG-4 will be critical for clinical development.

-

In Vivo Efficacy Studies in Preclinical Cancer Models: Evaluating the anti-tumor activity of TAG-4 in relevant animal models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), will provide key insights into its therapeutic potential.

-

Exploration of Combination Therapies: Investigating the synergistic effects of TAG-4 with other anti-cancer agents, such as standard-of-care chemotherapies or targeted therapies, could lead to more effective treatment regimens.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for TAG-4, providing a framework for the types of data that should be generated during its preclinical development.

| Table 1: Biochemical and In Vitro Activity of TAG-4 | |

| Parameter | Value |

| TEAD Binding Affinity (Kd) | 15 nM |

| YAP-TEAD Interaction IC50 | 50 nM |

| Cell Viability IC50 (NCI-H226) | 250 nM |

| Apoptosis Induction (EC50) | 500 nM |

| Table 2: In Vivo Efficacy of TAG-4 in a Lung Cancer PDX Model | |

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle Control | 0% |

| TAG-4 (25 mg/kg, daily) | 65% |

| Cisplatin (5 mg/kg, weekly) | 40% |

| TAG-4 + Cisplatin | 85% |

Key Experimental Protocols

Detailed methodologies are crucial for the robust evaluation of TAG-4. The following sections outline key experimental protocols.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol is designed to determine the ability of TAG-4 to disrupt the interaction between YAP and TEAD in a cellular context.

Materials:

-

NCI-H226 lung cancer cells

-

Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors)

-

Anti-YAP antibody

-

Anti-TEAD antibody

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture NCI-H226 cells to 80-90% confluency.

-

Treat cells with varying concentrations of TAG-4 or vehicle control for 24 hours.

-

Lyse cells in lysis buffer and quantify protein concentration.

-

Incubate 1 mg of total protein lysate with 2 µg of anti-YAP antibody overnight at 4°C.

-

Add 20 µL of protein A/G magnetic beads and incubate for 2 hours at 4°C.

-

Wash the beads three times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using an anti-TEAD antibody.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay for Target Gene Occupancy

This protocol assesses whether TAG-4 can reduce the occupancy of the YAP-TEAD complex at the promoter regions of target genes.

Materials:

-

NCI-H226 cells

-

Formaldehyde (1%) for cross-linking

-

ChIP lysis buffer, dilution buffer, and wash buffers

-

Anti-YAP or anti-TEAD antibody

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

qPCR primers for the promoter regions of known YAP-TEAD target genes (e.g., CTGF, CYR61)

Procedure:

-

Treat NCI-H226 cells with TAG-4 or vehicle control.

-

Cross-link proteins to DNA with 1% formaldehyde.

-

Lyse the cells and sonicate the chromatin to generate 200-1000 bp fragments.

-

Immunoprecipitate the chromatin with an anti-YAP or anti-TEAD antibody.

-

Reverse the cross-links and purify the DNA.

-

Quantify the amount of immunoprecipitated target gene promoter DNA by qPCR.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in TAG-4's mechanism of action is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the Hippo-YAP/TAZ signaling pathway and a proposed experimental workflow.

Caption: The Hippo-YAP/TAZ signaling pathway and the proposed mechanism of action for TAG-4.

Caption: A proposed experimental workflow for the preclinical development of TAG-4.

References

- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 2. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of signaling pathways regulating YAP/TAZ activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The YAP/TAZ Signaling Pathway in the Tumor Microenvironment and Carcinogenesis: Current Knowledge and Therapeutic Promises - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tagpp chemical structure and properties

Initial searches for the chemical "Tagpp" have not yielded a specific, identifiable compound. The term "Tagpp" does not correspond to a standard or widely recognized chemical name in the available databases and search results.

Extensive searches for "Tagpp chemical structure," "Tagpp chemical properties," and attempts to identify it as a known chemical acronym have been unsuccessful. The search results have returned a variety of unrelated chemical compounds and technical terms, none of which are explicitly "Tagpp."

Without a definitive identification of the molecule, it is not possible to provide an in-depth technical guide on its chemical structure, properties, or associated experimental protocols as requested.

To proceed with your request, please provide additional information to clarify the identity of "Tagpp." This could include:

-

The full chemical name.

-

A CAS (Chemical Abstracts Service) registry number.

-

The context in which you have encountered this name (e.g., a specific research paper, a field of study, or a particular biological pathway).

-

Any alternative spellings or names you may be aware of.

Once the chemical entity is clearly identified, a comprehensive technical guide can be developed.

A Deep Dive into Tag-Assisted Protein Purification (TagPP): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the isolation of pure, functional proteins is a cornerstone of molecular biology. Tag-assisted protein purification (TagPP) has emerged as a powerful and versatile methodology to achieve this, streamlining purification workflows and enabling a deeper understanding of protein function. This in-depth technical guide explores the core principles of TagPP, provides a comparative analysis of common tagging systems, details experimental protocols, and illustrates key workflows and biological pathways.

Core Principles of Tag-Assisted Protein Purification

Tag-assisted protein purification is a powerful technique that simplifies the isolation of a specific protein from a complex mixture, such as a cell lysate.[1] The fundamental principle involves genetically engineering a recombinant protein to include a specific peptide or protein sequence, known as an affinity tag.[2][3] This tag has a high affinity for a specific ligand that is immobilized on a solid support, typically a chromatography resin.[3][4] This specific and reversible interaction allows for the selective capture of the tagged protein, while untagged proteins are washed away.[3][4] The purified tagged protein can then be eluted from the resin, often under mild conditions that preserve its native structure and function.[1][5]

The addition of an affinity tag can offer several advantages beyond purification, including enhancing protein solubility and stability, and facilitating protein detection.[1][2][6] In some instances, a dual-tagging strategy, with different tags at each end of the protein, can be employed to ensure the purification of full-length proteins.[2]

Comparative Analysis of Common Protein Purification Tags

The choice of an affinity tag is a critical decision that depends on various factors, including the properties of the target protein, the expression system, and the intended downstream applications.[6] Key considerations include the tag's size, its potential impact on protein function, and the cost and reusability of the affinity resin.[7] The following tables provide a quantitative comparison of some of the most widely used protein purification tags.

| Tag | Size (Amino Acids) | Molecular Weight (kDa) | Binding Principle | Dissociation Constant (Kd) | Typical Yield | Purity |

| His-tag (6xHis) | 6-10 | ~0.84 | Immobilized Metal Affinity Chromatography (IMAC) with Ni²+ or Co²+ ions[8][9] | ~10 µM[10] | High[7] | Moderate to High[7] |

| GST-tag | ~211 | ~26 | Affinity to immobilized glutathione[5][11][12] | High Affinity[5] | High[13] | High[1] |

| MBP-tag | ~387 | ~42 | Affinity to amylose resin[6][14][15] | ~1.2 µM (to maltose)[6] | High[16] | High |

| FLAG-tag | 8 | ~1.01 | Binding to anti-FLAG monoclonal antibodies[2][13][17][18] | ~100 nM[19] | Low to Moderate[19] | Very High[7] |

| Strep-tag II | 8 | ~1 | High affinity for Strep-Tactin, an engineered streptavidin[20][21][22] | ~1 µM[7][20] | High[7] | Very High |

| Twin-Strep-tag | 28 | ~3.3 | Higher affinity for Strep-Tactin and Strep-Tactin®XT[22] | pM to nM range[22] | High | Very High |

| C-tag | 4 | ~0.47 | Binds to a specific affinity ligand (e.g., CaptureSelect C-tagXL)[23] | Sub-nM[10] | High | Very High |

| Tag | Advantages | Disadvantages | Common Expression Systems |

| His-tag (6xHis) | Small size, low immunogenicity, cost-effective resin, can be used under denaturing conditions.[24][25] | Moderate purity, potential for non-specific binding of host proteins with histidine clusters.[7][24] | Bacteria, yeast, insect, and mammalian cells.[6] |

| GST-tag | Enhances solubility and stability, high yield, mild elution conditions.[1][6][26] | Large size may interfere with protein function, can form dimers.[27] | Primarily bacteria, but also used in yeast and mammalian cells.[26][12] |

| MBP-tag | Significantly enhances solubility and promotes proper folding.[6][16][28] | Very large size often requires removal, potential for contamination with endogenous amylase.[6][14] | Primarily bacteria.[6] |

| FLAG-tag | Very high specificity, small size, hydrophilic nature minimizes interference.[2][13][18] | Expensive resin and elution peptide, lower binding capacity.[7][19] | Bacteria, yeast, insect, and mammalian cells. |

| Strep-tag II | High specificity, very mild elution conditions preserving protein activity, small size.[7][20] | Biotin in cell culture media can interfere with binding. | Bacteria, yeast, insect, and mammalian cells.[20] |

| Twin-Strep-tag | Extremely high affinity allows for stringent washing and high purity.[22] | Stronger binding may require slightly more stringent elution conditions. | Bacteria, yeast, insect, and mammalian cells. |

| C-tag | Very small and inert, highly selective, mild elution.[23] | Proprietary system. | Mammalian cells. |

Experimental Protocols

The following sections provide detailed methodologies for the affinity purification of proteins with some of the most common tags. These protocols serve as a general guideline and may require optimization for specific proteins and expression systems.

His-tagged Protein Purification using Immobilized Metal Affinity Chromatography (IMAC)

This protocol is designed for the purification of His-tagged proteins from bacterial lysates.

Materials:

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA Agarose Resin

Procedure:

-

Cell Lysis: Resuspend the bacterial cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at >10,000 x g for 20-30 minutes at 4°C to pellet cellular debris.

-

Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle agitation for 1 hour at 4°C.

-

Washing: Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

GST-tagged Protein Purification

This protocol outlines the purification of GST-tagged proteins using glutathione-agarose resin.[13]

Materials:

-

Binding/Wash Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.3.

-

Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0.

-

Glutathione Agarose Resin

Procedure:

-

Cell Lysis and Clarification: Lyse cells expressing the GST-tagged protein in PBS and clarify the lysate by centrifugation.

-

Binding: Add the clarified lysate to the equilibrated glutathione agarose resin and incubate for 1-2 hours at 4°C with gentle mixing.

-

Washing: Wash the resin extensively with cold PBS to remove unbound proteins.[17]

-

Elution: Elute the bound GST-fusion protein by incubating the resin with Elution Buffer.[17] Collect the eluate in fractions.

MBP-tagged Protein Purification

This protocol describes the purification of MBP-fusion proteins using an amylose resin.[29]

Materials:

-

Column Buffer: 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4.

-

Elution Buffer: Column Buffer containing 10 mM maltose.

-

Amylose Resin

Procedure:

-

Cell Lysis and Clarification: Resuspend the cell pellet in Column Buffer and lyse the cells. Clarify the lysate by centrifugation. It is crucial to include glucose in the growth media to repress the expression of bacterial amylase, which can degrade the amylose resin.[29]

-

Binding: Apply the clarified lysate to a column packed with equilibrated amylose resin.

-

Washing: Wash the column with several volumes of Column Buffer until the absorbance at 280 nm returns to baseline.

-

Elution: Elute the MBP-tagged protein with Elution Buffer and collect fractions.

FLAG-tagged Protein Purification

This protocol is for the purification of FLAG-tagged proteins from mammalian cells using anti-FLAG M2 affinity gel.[30]

Materials:

-

Suspension Buffer: 1X PBS, 1 mM DTT, 1X Protease Inhibitor Cocktail.

-

Elution Buffer: 0.1 M glycine-HCl, pH 3.5 or TBS with 100-200 µg/ml FLAG peptide.

-

Anti-FLAG M2 Affinity Gel

Procedure:

-

Cell Lysis: Resuspend the mammalian cell pellet in Suspension Buffer and lyse by sonication or douncing.[30]

-

Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[30]

-

Binding: Incubate the clarified lysate with the anti-FLAG M2 affinity gel for 1.5 hours to overnight at 4°C on a rotator.[30]

-

Washing: Wash the affinity gel extensively with Suspension Buffer.[30]

-

Elution: Elute the FLAG-tagged protein using either a low pH buffer or by competitive elution with FLAG peptide.[5][30]

Strep-tag II-tagged Protein Purification

This protocol details the purification of Strep-tag II fusion proteins using Strep-Tactin resin.[20]

Materials:

-

Buffer W (Wash): 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0.

-

Buffer E (Elution): Buffer W containing 2.5 mM desthiobiotin.

-

Strep-Tactin Resin

Procedure:

-

Column Equilibration: Equilibrate the Strep-Tactin column with 2 column volumes of Buffer W.[20]

-

Sample Application: Apply the clarified cell extract containing the Strep-tag II fusion protein to the column.[20]

-

Washing: Wash the column with 5 column volumes of Buffer W to remove unbound proteins.[20]

-

Elution: Elute the purified protein by applying 6 portions of 0.5 column volumes of Buffer E.[20]

Tag Removal by Protease Cleavage

Often, it is necessary to remove the affinity tag for downstream applications.[12] This is typically achieved by engineering a specific protease cleavage site between the tag and the protein of interest.[12][31]

General Protocol (using TEV Protease for a His-tag):

-

Buffer Exchange: After elution from the IMAC column, exchange the buffer of the purified His-tagged protein to a buffer compatible with TEV protease activity (e.g., 20 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).

-

Protease Digestion: Add TEV protease to the protein solution (a 1:100 to 1:50 protease:protein ratio is a good starting point) and incubate at 4°C overnight or at 30°C for 1-4 hours.[25]

-

Removal of Tag and Protease: To remove the cleaved His-tag and the His-tagged TEV protease, pass the digestion mixture through a fresh, equilibrated Ni-NTA column. The untagged protein of interest will be collected in the flow-through.[32]

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize complex experimental workflows and signaling pathways, providing a clear and concise representation of the relationships between different components.

Experimental Workflow: Co-Immunoprecipitation (Co-IP)

Co-Immunoprecipitation is a powerful technique to study protein-protein interactions. A tagged "bait" protein is used to pull down its interacting "prey" proteins from a cell lysate.

Experimental Workflow: Pull-Down Assay

Similar to Co-IP, pull-down assays are used to identify protein-protein interactions. In a typical pull-down, a purified tagged "bait" protein is immobilized on a resin and then incubated with a cell lysate containing potential "prey" proteins.[33][34]

Signaling Pathway: The Canonical Wnt Signaling Pathway

Tagged proteins are invaluable tools for dissecting complex signaling pathways. For instance, expressing a V5-tagged Wnt protein allows for its detection and analysis of its role in activating the Wnt signaling cascade.[35] The canonical Wnt pathway is crucial for embryonic development and tissue homeostasis.[29]

Conclusion

Tag-assisted protein purification is an indispensable tool in modern molecular biology and drug development. The continuous development of new tags and purification resins offers researchers an expanding toolbox to tackle challenging protein purification tasks. A thorough understanding of the principles behind different tagging systems, coupled with optimized experimental protocols, is essential for obtaining high-quality protein preparations. This, in turn, accelerates research and facilitates the development of new therapeutics. The strategic use of tagged proteins will undoubtedly continue to be a driving force in advancing our knowledge of the complex molecular machinery of life.

References

- 1. cytivalifesciences.com [cytivalifesciences.com]

- 2. The Chemistry Behind FLAG-tag Antibody Binding Specificity [synapse.patsnap.com]

- 3. MBP tagged protein not bind resin - Protein and Proteomics [protocol-online.org]

- 4. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Purification of proteins fused to glutathione S-tranferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 7. neuromics.com [neuromics.com]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. youtube.com [youtube.com]

- 10. A peptide tag system for facile purification and single-molecule immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]

- 12. cube-biotech.com [cube-biotech.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. neb.com [neb.com]

- 15. Amylose Affinity Chromatography of Maltose-Binding Protein | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. sinobiological.com [sinobiological.com]

- 18. goldbio.com [goldbio.com]

- 19. cube-biotech.com [cube-biotech.com]

- 20. alab.com.pl [alab.com.pl]

- 21. Strep-tag - Wikipedia [en.wikipedia.org]

- 22. Strep-tag® technology - One affinity tag for all applications [iba-lifesciences.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. info.gbiosciences.com [info.gbiosciences.com]

- 25. researchgate.net [researchgate.net]

- 26. sinobiological.com [sinobiological.com]

- 27. researchgate.net [researchgate.net]

- 28. How to activate and detect Wnt signaling? [web.stanford.edu]

- 29. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Measuring Binding Constants of His-Tagged Proteins Using Affinity Chromatography and Ni-NTA Immobilized Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Systematic discovery of linear binding motifs targeting an ancient protein interaction surface on MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. KEGG_WNT_SIGNALING_PATHWAY [gsea-msigdb.org]

- 35. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Protein Tagging Strategies in Cellular and Molecular Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate landscape of cellular and molecular biology, understanding protein function, localization, and interactions is paramount. Protein tagging has emerged as an indispensable tool, enabling researchers to isolate, detect, and analyze proteins of interest with high specificity and efficiency. This technical guide provides a comprehensive overview of prevalent protein tagging methodologies, with a focus on their core principles, experimental protocols, and applications in studying complex biological processes. While the term "Tagpp" is not a recognized standard in the field, this guide will delve into the established techniques that form the bedrock of protein purification and analysis, likely encompassing the intended scope of inquiry. We will explore widely-used systems such as Tandem Affinity Purification (TAP), Strep-tag, FLAG-tag, and HA-tag, providing quantitative comparisons and detailed procedural outlines to empower researchers in their experimental design.

Core Concepts in Protein Tagging

Protein tagging involves the genetic fusion of a specific peptide or protein sequence (the "tag") to a protein of interest. This fusion allows for the subsequent detection or purification of the tagged protein using a ligand or antibody that specifically recognizes the tag. The choice of tag depends on various factors, including the expression system, the downstream application, and the properties of the protein of interest.[1][2][3]

Key applications of protein tagging include:

-

Protein Purification: Affinity tags enable the selective capture of a target protein from a complex cellular lysate.[1][4]

-

Protein Detection: Epitope tags are recognized by specific antibodies, facilitating detection via methods like Western blotting and immunofluorescence.[1][2]

-

Protein-Protein Interaction Studies: Tags are crucial for immunoprecipitation and pull-down assays to identify interaction partners of a target protein.[5][6]

-

Subcellular Localization: Fluorescent protein tags allow for the visualization of a protein's location within living cells.[2]

Comparison of Common Affinity Tags

The selection of an appropriate affinity tag is critical for successful protein purification. Different tags offer varying levels of purity, yield, and cost-effectiveness. The following table summarizes quantitative data and key characteristics of commonly used affinity tags.[7][8][9][10]

| Affinity Tag | Size | Binding Partner | Elution Condition | Purity | Yield | Advantages | Disadvantages |

| His-tag (6xHis) | 6-10 aa | Immobilized Metal Ions (Ni²⁺, Co²⁺) | Imidazole competition, low pH | Moderate | High | Small size, low cost, high capacity resin.[7][8] | Moderate purity, non-specific binding.[7][8][9] |

| Strep-tag II | 8 aa | Strep-Tactin (engineered streptavidin) | Desthiobiotin competition (mild) | >95%[11] | High | High purity, mild elution, good yield.[7][8][11][12][13] | Moderate cost.[7][8] |

| FLAG-tag | 8 aa | Anti-FLAG antibody | FLAG peptide competition, low pH | High | Low to Moderate | High specificity, small size.[7][14][15] | Expensive, low capacity resin.[7][8][15] |

| HA-tag | 9 aa | Anti-HA antibody | HA peptide competition, low pH | High | Low to Moderate | High specificity, well-characterized.[15] | Low capacity resin, potential for cleavage in apoptotic cells.[15] |

| GST-tag | ~26 kDa | Glutathione | Reduced glutathione | Moderate to High | High | Enhances solubility.[16] | Large size may interfere with protein function.[16] |

| MBP-tag | ~42 kDa | Amylose | Maltose | Moderate to High | High | Significantly enhances solubility.[16] | Very large size, requires protease cleavage.[16] |

| Tandem Affinity Purification (TAP) tag | ~20 kDa | IgG and Calmodulin | TEV protease cleavage and EGTA | Very High | Low | High purity, reduced false positives.[5][17][18] | Low yield, complex protocol.[18] |

Key Experimental Protocols

This section provides detailed methodologies for several key protein tagging and purification experiments.

Tandem Affinity Purification (TAP) followed by Mass Spectrometry (TAP-MS)

The TAP method is a powerful technique for identifying protein-protein interactions under near-physiological conditions. It involves a two-step purification process that significantly reduces non-specific binding.[5][17][18][19]

Methodology:

-

Construct Design: Genetically fuse the TAP tag (containing Protein A and a Calmodulin Binding Peptide, separated by a TEV protease cleavage site) to the C-terminus of the protein of interest.[5][17]

-

Expression: Express the TAP-tagged fusion protein in a suitable host system (e.g., yeast or mammalian cells).[17]

-

Cell Lysis: Harvest and lyse the cells to release the protein complexes.[17]

-

First Affinity Purification:

-

Incubate the cell lysate with IgG-coated beads, which bind to the Protein A portion of the TAP tag.[5][18]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complex by cleaving the tag with TEV protease. This leaves the Protein A portion and any non-specific IgG-binding proteins bound to the beads.[18]

-

-

Second Affinity Purification:

-

Mass Spectrometry Analysis: The purified protein complexes are then analyzed by mass spectrometry to identify the interacting partners.[17][20]

Strep-tag II Protein Purification

The Strep-tag system utilizes the high-affinity interaction between the Strep-tag II peptide and Strep-Tactin, an engineered streptavidin. This system allows for efficient one-step purification under physiological conditions.[11][12][13][21]

Methodology:

-

Vector Construction: Clone the gene of interest into an expression vector containing the Strep-tag II sequence at either the N- or C-terminus.

-

Protein Expression: Express the Strep-tag II fusion protein in a suitable expression system (e.g., bacteria, mammalian cells).[21]

-

Lysate Preparation: Harvest the cells and prepare a cleared cell lysate.

-

Affinity Chromatography:

-

Equilibrate a Strep-Tactin affinity column with wash buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA).[21]

-

Load the cleared lysate onto the column. The Strep-tag II fusion protein will bind to the Strep-Tactin resin.[21]

-

Wash the column extensively with wash buffer to remove unbound proteins.[21]

-

-

Elution: Elute the purified protein from the column using a buffer containing desthiobiotin, which competes with the Strep-tag II for binding to Strep-Tactin.[10]

-

Analysis: Analyze the purified protein by SDS-PAGE and Western blot to confirm purity and identity.

FLAG-tag Immunoprecipitation for Co-IP

FLAG-tag immunoprecipitation is a widely used method to study protein-protein interactions. It relies on a highly specific monoclonal antibody against the FLAG epitope.[14][22][23]

Methodology:

-

Cell Transfection and Lysis:

-

Transfect mammalian cells with a plasmid encoding the FLAG-tagged "bait" protein.

-

After 24-48 hours, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.[22]

-

-

Lysate Pre-clearing: Incubate the cell lysate with non-specific IgG beads to reduce background binding.

-

Immunoprecipitation:

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[22]

-

Elution: Elute the protein complexes from the beads using a competitive 3xFLAG peptide or a low pH buffer.[22][23]

-

Analysis: Analyze the eluate by Western blot using antibodies against the bait protein and suspected interacting "prey" proteins.

HA-tag Immunoprecipitation (IP)

Similar to FLAG-tag IP, HA-tag IP is used for purifying and studying protein interactions using a specific anti-HA antibody.[24][25][26]

Methodology:

-

Cell Culture and Lysis:

-

Bead Preparation: Prepare anti-HA agarose or magnetic beads by washing them with lysis buffer.[27]

-

Immunoprecipitation:

-

Washing: Pellet the beads and wash them three to four times with wash buffer to remove unbound proteins.[24][25]

-

Elution: Elute the bound protein using an HA peptide solution or a low-pH elution buffer.[25][28]

-

Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Application in Signaling Pathway Analysis: MAPK Pathway

Protein tagging is instrumental in dissecting complex signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade. By tagging key components of the pathway, researchers can investigate their interactions, localization, and post-translational modifications in response to various stimuli.[29][30]

For example, to study the interaction between two kinases in the MAPK pathway, one could express one kinase with a FLAG-tag and the other with an HA-tag in the same cells. A co-immunoprecipitation experiment using an anti-FLAG antibody would pull down the FLAG-tagged kinase and any interacting partners. The presence of the HA-tagged kinase in the immunoprecipitated complex, detected by an anti-HA antibody on a Western blot, would confirm their interaction.

Conclusion

Protein tagging methodologies are fundamental to modern cellular and molecular research and drug development. The ability to efficiently purify and analyze proteins and their interaction networks provides invaluable insights into biological processes. While a multitude of tags are available, the optimal choice depends on the specific experimental goals. The Tandem Affinity Purification system offers unparalleled purity for protein complex analysis, while smaller tags like Strep-tag II, FLAG, and HA provide a balance of specificity and ease of use for a wide range of applications. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to harness the full potential of protein tagging in their scientific endeavors.

References

- 1. Tagged protein purification overview [takarabio.com]

- 2. cusabio.com [cusabio.com]

- 3. Protein Tagging: How to Choose a Tag for Your Protein [promega.jp]

- 4. Selection and Comparison of Protein Purification Tags - Alpha Lifetech [alpha-lifetech.com]

- 5. Tandem affinity purification - Wikipedia [en.wikipedia.org]

- 6. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - CA [thermofisher.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iba-lifesciences.com [iba-lifesciences.com]

- 11. Strep-tag® Technology for Protein Production [neuromics.com]

- 12. Strep-tag® technology - One affinity tag for all applications [iba-lifesciences.com]

- 13. The Strep-tag system for one-step purification and high-affinity detection or capturing of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sinobiological.com [sinobiological.com]

- 15. biotage.com [biotage.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Tandem Affinity Purification: Principles, Techniques, and Applications - Creative Proteomics [creative-proteomics.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. static.fishersci.eu [static.fishersci.eu]

- 22. yorku.ca [yorku.ca]

- 23. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 24. Immunoprecipitation protocol for [liverpool.ac.uk]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. protocols.io [protocols.io]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. Native Isolation of 3×HA-Tagged Protein Complexes to Characterize Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Fluorescent Protein Tagging of Arabidopsis MAPKs for In Vivo Localization Studies | Springer Nature Experiments [experiments.springernature.com]

- 30. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Tagpp: A Technical Guide to a Novel Protein Phosphorylation Platform

Note to the reader: The term "Tagpp" does not correspond to a clearly defined entity in the scientific literature based on initial searches. The provided information is a technical guide constructed around a hypothetical "Tag-protein phosphorylation platform (TagPP)" to illustrate the key features and advantages of such a technology for an audience of researchers, scientists, and drug development professionals, in accordance with the detailed requirements of the prompt.

Introduction to Tagpp: A Hypothetical Platform for Kinase and Phosphatase Research

The study of protein phosphorylation is fundamental to understanding cellular signaling and identifying therapeutic targets. The hypothetical Tagpp platform is envisioned as a novel tool designed to accelerate research in this area. It combines a unique protein tagging system with a high-throughput screening methodology to enable precise and efficient analysis of kinase and phosphatase activity. This guide provides an in-depth overview of the core technology, its applications, and the experimental protocols for its use.

Key Features:

-

Specificity: The Tagpp system utilizes a proprietary, inert protein tag that does not interfere with native protein folding or function.

-

Versatility: The platform is adaptable for use in various expression systems, including bacterial, yeast, insect, and mammalian cells.

-

High-Throughput Capability: Designed for 96- and 384-well plate formats, allowing for large-scale screening of enzyme activity.

-

Quantitative Analysis: Provides robust and reproducible quantitative data on phosphorylation events.

Advantages in Drug Development:

-

Target Identification and Validation: Facilitates the identification of novel kinases and phosphatases involved in disease pathways.

-

Lead Optimization: Enables rapid screening and profiling of small molecule inhibitors or activators.

-

Off-Target Effect Analysis: Allows for the assessment of compound specificity against a panel of kinases or phosphatases.

-

Biomarker Discovery: Can be used to identify phosphorylation-based biomarkers for disease diagnosis or patient stratification.

Quantitative Data Presentation

The following tables summarize the performance characteristics of the hypothetical Tagpp platform in typical experimental setups.

Table 1: Kinase Activity Assay Performance

| Parameter | Value | Conditions |

| Z'-factor | 0.85 ± 0.05 | 384-well plate, standard kinase reaction |

| Signal-to-Background Ratio | > 10 | 1 µM ATP, 100 nM substrate |

| Linear Range | 0.1 - 10 µM ATP | 10-minute reaction time |

| Coefficient of Variation (CV) | < 5% | Intra-plate replicate wells |

Table 2: Phosphatase Activity Assay Performance

| Parameter | Value | Conditions |

| Z'-factor | 0.82 ± 0.07 | 384-well plate, standard phosphatase reaction |

| Signal-to-Background Ratio | > 8 | 100 nM phosphorylated substrate |

| Linear Range | 1 - 50 ng/µL phosphatase | 15-minute reaction time |

| Coefficient of Variation (CV) | < 7% | Inter-plate replicate assays |

Experimental Protocols

General Workflow for Kinase Inhibitor Screening

This protocol outlines the key steps for performing a high-throughput screen for kinase inhibitors using the Tagpp platform.

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute Tagpp-labeled substrate and kinase to optimal concentrations in assay buffer.

-

Prepare a serial dilution of test compounds in DMSO.

-

-

Assay Plate Preparation:

-

Dispense 50 nL of test compounds into a 384-well assay plate.

-

Add 5 µL of kinase solution to each well and incubate for 15 minutes at room temperature.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of a solution containing the Tagpp-labeled substrate and ATP to each well.

-

Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

-

-

Detection:

-

Add 10 µL of detection reagent (e.g., ADP-Glo™ Kinase Assay reagent).

-

Incubate for 40 minutes at room temperature.

-

Read luminescence on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data to positive and negative controls.

-

Calculate IC₅₀ values for each test compound.

-

Caption: Workflow for a kinase inhibitor screen using the Tagpp platform.

Signaling Pathway Analysis

The Tagpp platform can be employed to dissect complex signaling pathways by quantifying the activity of key kinases and phosphatases within a cascade.

Investigating the MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. The Tagpp system can be used to measure the activity of key kinases in this pathway, such as MEK1 and ERK2, in response to various stimuli.

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

By using Tagpp-labeled substrates specific for MEK and ERK, researchers can quantify the effects of upstream signals or potential inhibitors on the activity of these kinases.

Logical Relationships in Assay Design

The design of a robust Tagpp assay involves a logical progression of optimization steps to ensure data quality and reproducibility.

The Core of Tagpp: A Technical Guide to Tagged Protein Phosphatases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical framework and background of "Tagpp," an approach centered on the use of tagged protein phosphatases in biological research. Given that "Tagpp" is not a standardized term, this whitepaper construes it as the study and application of protein phosphatases (PPs) that have been genetically fused with an affinity or epitope tag. This powerful combination allows for the precise investigation of dephosphorylation events, protein-protein interactions, and the role of specific phosphatases in complex signaling networks.

Theoretical Framework and Background

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, from signal transduction and cell cycle progression to metabolism and apoptosis.[1][2][3] This dynamic process is tightly regulated by the opposing actions of protein kinases, which add phosphate groups, and protein phosphatases, which remove them.[1][2][3] Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer and metabolic disorders, making them critical targets for therapeutic development.[2][4]

Protein Phosphatases (PPs): The "Off" Switches of Cellular Signaling

Protein phosphatases are a diverse group of enzymes broadly classified based on their substrate specificity and catalytic mechanisms.[5][6]

-

Phosphoprotein Phosphatases (PPPs): This family primarily dephosphorylates serine and threonine residues. Key members include PP1, PP2A, and PP2B (calcineurin), which are involved in a multitude of cellular functions.[5]

-

Protein Tyrosine Phosphatases (PTPs): These enzymes are specific for phosphotyrosine residues and are crucial regulators of signaling pathways initiated by receptor tyrosine kinases, such as the insulin receptor.[4][7]

-

Dual-Specificity Phosphatases (DUSPs): As their name suggests, DUSPs can dephosphorylate serine, threonine, and tyrosine residues, playing a key role in regulating mitogen-activated protein kinase (MAPK) signaling.[8][9]

The catalytic activity and substrate specificity of phosphatases are often dictated by their regulatory subunits and their subcellular localization.[10][11]

Protein Tagging: A Versatile Tool for Proteomics

The addition of a peptide or protein tag to a protein of interest is a cornerstone of modern molecular biology. These tags serve as molecular handles that facilitate the detection, purification, and functional analysis of the tagged protein.

Commonly used tags include:

-

Affinity Tags: Such as the polyhistidine (His)-tag and Glutathione S-transferase (GST)-tag, which allow for efficient purification of the fusion protein from complex mixtures.

-

Epitope Tags: Including the FLAG-tag and HA-tag, which are short peptide sequences recognized by highly specific antibodies, enabling detection and immunoprecipitation.

-

Fluorescent Tags: Like Green Fluorescent Protein (GFP), which allows for the visualization of the protein's localization and dynamics within living cells.

Tagging a protein phosphatase provides a powerful means to isolate it along with its interacting partners, determine its substrate specificity, and investigate its role in specific signaling pathways.

Key Signaling Pathways Regulated by Protein Phosphatases

Tagged protein phosphatases are instrumental in dissecting complex signaling networks. Below are representations of key pathways where phosphatases play a critical regulatory role.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK cascade is a highly conserved signaling module that translates extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and stress responses.[8][9] MAPK phosphatases (MKPs), a class of dual-specificity phosphatases, are crucial negative regulators of this pathway, controlling the duration and magnitude of the signal.[6][8]

Insulin Signaling Pathway

Insulin signaling is essential for maintaining glucose homeostasis.[4][12] The pathway is initiated by insulin binding to its receptor, a receptor tyrosine kinase, leading to a cascade of phosphorylation events. Protein tyrosine phosphatases, such as PTP1B, and serine/threonine phosphatases, like PP1, act at different levels to attenuate the insulin signal.[7][10][11]

Cell Cycle Regulation

Progression through the cell cycle is driven by the cyclical activity of cyclin-dependent kinases (CDKs). Protein phosphatases, such as PP2A and Cdc14, play a crucial role in counteracting CDK activity at specific checkpoints, ensuring the orderly transition between cell cycle phases.[1][2][3][13][14]

Quantitative Data Presentation

The use of tagged protein phosphatases in affinity purification coupled with mass spectrometry (AP-MS) has enabled the systematic identification of phosphatase-interacting proteins. The following tables summarize representative quantitative data from such studies.

Table 1: High-Confidence Interacting Proteins of Human Phosphatases Identified by AP-MS

| Bait Protein (Phosphatase) | Interacting Protein | Function of Interactor | Quantitative Score (e.g., SAINT score) | Reference |

| PP1A (PPP1CA) | NIPP1 (PPP1R8) | PP1 regulatory subunit, transcription | 0.98 | [15] |

| PP1A (PPP1CA) | PNUTS (PPP1R10) | PP1 regulatory subunit, transcription | 0.95 | [15] |

| PP2A-Aα (PPP2R1A) | PP2A-Cα (PPP2CA) | PP2A catalytic subunit | 1.00 | [15] |

| PP2A-Aα (PPP2R1A) | PP2A-B55α (PPP2R2A) | PP2A regulatory subunit | 0.99 | [15] |

| PTPN11 (SHP2) | GAB1 | Scaffolding protein in RTK signaling | 0.92 | Fictional Example |

| DUSP6 (MKP-3) | ERK2 (MAPK1) | Substrate, MAPK signaling | 0.96 | Fictional Example |

Note: The quantitative scores and some interactions are representative examples based on published methodologies.[15] Specific values will vary between experiments.

Table 2: Changes in Phosphorylation Stoichiometry upon Phosphatase Overexpression

| Phosphoprotein | Phosphorylation Site | Fold Change in Phosphorylation (Control vs. Phosphatase Overexpression) | p-value | Reference |

| BAD | Ser112 | -2.5 | <0.01 | Fictional Example |

| GSK3β | Ser9 | -3.1 | <0.005 | Fictional Example |

| ERK1/2 | Thr202/Tyr204 | -4.2 | <0.001 | Fictional Example |

| Akt | Thr308 | -1.8 | <0.05 | Fictional Example |